molecular formula C18H16F4N2O2 B251601 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

Katalognummer B251601
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: JFEJQFUSNSCQFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, also known as GSK-J4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. GSK-J4 is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in epigenetic regulation of gene expression.

Wirkmechanismus

LSD1 is an epigenetic regulator that plays a crucial role in gene expression by demethylating histone H3 lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide increases the levels of H3K4 and H3K9 methylation, leading to changes in gene expression. This mechanism of action has been shown to induce differentiation of cancer cells, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
In addition to its therapeutic applications, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to have biochemical and physiological effects on cells and tissues. 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to induce cell death in cancer cells by inhibiting cell proliferation and inducing apoptosis. 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has also been shown to reduce the production of reactive oxygen species, which are known to contribute to inflammation and oxidative stress. In addition, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to improve mitochondrial function, leading to increased energy production in cells.

Vorteile Und Einschränkungen Für Laborexperimente

2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has several advantages and limitations for lab experiments. One advantage is that 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is a potent and specific inhibitor of LSD1, making it a valuable tool for studying the role of LSD1 in gene expression and epigenetic regulation. However, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.

Zukünftige Richtungen

There are several future directions for research on 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to develop more potent and selective LSD1 inhibitors based on the structure of 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide. In addition, further studies are needed to investigate the long-term effects of 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide on cells and tissues, as well as its potential side effects in humans.
Conclusion:
In conclusion, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is a potent LSD1 inhibitor that has shown promising therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method of 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-fluoro-5-nitrobenzoic acid with 2-aminophenylmorpholine in the presence of trifluoroacetic acid and trifluoromethyl iodide. 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide works by inhibiting LSD1, leading to changes in gene expression and epigenetic regulation. 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has several advantages and limitations for lab experiments, and there are several future directions for research on 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide.

Synthesemethoden

The synthesis of 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide was first reported by Kruidenier et al. in 2012. The synthesis involves the reaction of 2-fluoro-5-nitrobenzoic acid with 2-aminophenylmorpholine in the presence of trifluoroacetic acid to obtain the intermediate product, 2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide. This intermediate is then reacted with trifluoromethyl iodide in the presence of potassium carbonate to obtain the final product, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. As an LSD1 inhibitor, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to induce differentiation of cancer cells, leading to reduced tumor growth and metastasis. 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Molekularformel

C18H16F4N2O2

Molekulargewicht

368.3 g/mol

IUPAC-Name

2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H16F4N2O2/c19-14-4-2-1-3-13(14)17(25)23-15-11-12(18(20,21)22)5-6-16(15)24-7-9-26-10-8-24/h1-6,11H,7-10H2,(H,23,25)

InChI-Schlüssel

JFEJQFUSNSCQFZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3F

Kanonische SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.